(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of 4-methylpiperazine with a tert-butoxycarbonyl group. This can be achieved by reacting 4-methylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and provide better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using reagents such as trifluoroacetic acid, hydrochloric acid in organic solvents, or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The Boc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group.
Comparison with Similar Compounds
Similar Compounds
®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyl esters: Compounds that contain the tert-butoxycarbonyl group and are used in various organic synthesis applications.
Uniqueness
®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a methyl substituent. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
(2R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVGLXXPCHEYGJ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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